2-Chlor-5-(4-Ethoxycarbonylbenzoyl)pyridin

Übersicht

Beschreibung

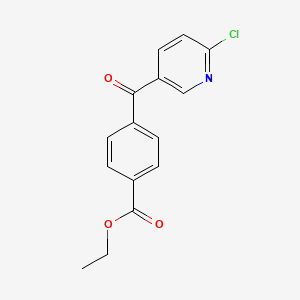

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

C15H12ClNO3 C_{15}H_{12}ClNO_{3} C15H12ClNO3

, ist eine vielseitige chemische Verbindung, die in verschiedenen Forschungsbereichen eingesetzt wird.Organische Synthese

2-Chlor-5-(4-Ethoxycarbonylbenzoyl)pyridin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Aufgrund seiner reaktiven Chlor- und Estergruppen kann es zur Herstellung verschiedener heterocyclischer Verbindungen verwendet werden. Diese heterocyclischen Verbindungen werden oft in Pharmazeutika, Agrochemikalien und Farbstoffen eingesetzt .

Medizinische Chemie

In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese von Arzneimittelkandidaten. Ihre Struktur begünstigt die Bildung potenter Bindungswechselwirkungen mit biologischen Zielstrukturen, was sie zu einem Ausgangspunkt für die Entwicklung neuer Medikamente macht .

Materialwissenschaft

Die benzylische Position dieser Verbindung kann verschiedene Reaktionen eingehen, wie z. B. freie Radikalbromierung oder nucleophile Substitution, die grundlegend für die Herstellung neuer Materialien mit den gewünschten Eigenschaften sind .

Katalyse

Ethyl-4-(6-Chloronicotinoyl)benzoat: kann als Ligand in der Katalyse wirken. Sein Pyridin-Rest kann an Metalle koordinieren und Komplexe bilden, die als Katalysatoren in chemischen Reaktionen eingesetzt werden, einschließlich Kreuzkupplungsreaktionen, die entscheidend für die Herstellung komplexer organischer Moleküle sind .

Landwirtschaftliche Forschung

Die Derivate dieser Verbindung können auf ihre potenzielle Verwendung in der Landwirtschaft untersucht werden. Sie könnten als neuartige Verbindungen für die Schädlingsbekämpfung oder die Pflanzenwachstumsregulation dienen und zur Entwicklung neuer Agrochemikalien beitragen .

Analytische Chemie

Als Referenzstandard wird This compound in der analytischen Chemie verwendet, um die Genauigkeit und Präzision chromatographischer oder spektroskopischer Methoden zu gewährleisten. Es hilft bei der Quantifizierung und Identifizierung von Substanzen in einer Mischung .

Umweltwissenschaft

Die Erforschung des Umweltverhaltens dieser Verbindung, wie z. B. ihrer Biodegradation oder Interaktion mit anderen Umweltchemikalien, ist von entscheidender Bedeutung. Es trägt zum Verständnis ihrer langfristigen Auswirkungen auf Ökosysteme und zur Entwicklung umweltfreundlicher Synthesewege bei .

Photophysik

Die Struktur der Verbindung eignet sich zur Untersuchung photophysikalischer Eigenschaften. Sie kann bei der Entwicklung organischer Photovoltaikmaterialien oder als Bestandteil von Leuchtdioden (LEDs) eingesetzt werden und trägt so zum Fortschritt erneuerbarer Energiequellen bei .

Biologische Aktivität

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the 2-position and an ethoxycarbonylbenzoyl group at the 5-position of the pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C15H14ClNO3

- Molecular Weight : 293.73 g/mol

- IUPAC Name : 2-chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

- CAS Number : 727409-20-3

Biological Activity

Research indicates that 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine exhibits several significant biological activities, primarily through its interactions with various biological macromolecules. The following sections detail these activities and relevant findings.

The precise mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects.

In Vitro Studies

-

Anticancer Activity :

- A study demonstrated that derivatives of pyridine compounds, including those similar to 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, exhibited cytotoxic effects against gastric cancer cell lines (SGC-7901) with IC50 values indicating effective inhibition of cell growth .

- The compound's structural features may enhance its ability to inhibit telomerase activity, a target in cancer therapy.

-

Enzyme Inhibition :

- Ongoing research focuses on the compound's binding affinity with various enzymes. The results could provide insights into its potential as a therapeutic agent in diseases where enzyme dysregulation is a factor.

Case Studies and Applications

Several case studies have explored the biological implications of compounds similar to 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-(4-methoxycarbonylbenzoyl)pyridine | Methoxy group instead of ethoxy | Different reactivity due to methoxy substituent |

| 2-Chloro-3-(4-acetylbenzoyl)pyridine | Acetyl group instead of ethoxycarbonyl | Alters chemical properties and applications |

| 2-Chloro-3-(4-carboxybenzoyl)pyridine | Carboxy group present | Significant impact on solubility and reactivity |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSPYFTYAWREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469850 | |

| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727409-20-3 | |

| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.